molecular formula C13H17F3N2 B13960448 N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine

N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine

Cat. No.: B13960448
M. Wt: 258.28 g/mol
InChI Key: ONCNUSUZLYYMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and a pyrrolidin-2-ylmethyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with trifluoroacetaldehyde and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanone, while reduction could produce N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanol.

Scientific Research Applications

N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1,1,1-trifluoromethanesulfonamide
  • 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide

Uniqueness

N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine is unique due to the presence of both a trifluoromethyl group and a pyrrolidin-2-ylmethyl group, which impart distinct chemical and physical properties. These properties differentiate it from other similar compounds and make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

IUPAC Name

N-benzyl-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanamine

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)18(10-12-7-4-8-17-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2

InChI Key

ONCNUSUZLYYMGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN(CC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.